Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate
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Overview
Description
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate typically involves the esterification of heptafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Heptafluoropentanoic acid.
Reduction: Methyl 2,2,3,3,4,4,5-heptafluoro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bioavailability.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atoms enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3,4,4,5,5-octafluoro-5-oxopentanoate
- Methyl 2,2,3,3,4,4,4-heptafluorobutyrate
- Methyl 2,2,3,3,4,4,5,5,6,6-decafluorohexanoate
Uniqueness
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring robust performance under extreme conditions.
Properties
CAS No. |
38093-90-2 |
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Molecular Formula |
C6H3F7O3 |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate |
InChI |
InChI=1S/C6H3F7O3/c1-16-3(15)5(10,11)6(12,13)4(8,9)2(7)14/h1H3 |
InChI Key |
ULCKZJAFZLDOGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(C(=O)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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